Cas no 1252689-74-9 (5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine)

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative featuring an iodo substituent at the 5-position and a trifluoroethoxy group at the 2-position. This compound is valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both iodine and the electron-withdrawing trifluoroethoxy group enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. Its stability and well-defined reactivity profile make it a reliable building block for targeted molecular synthesis. The compound is typically handled under inert conditions to preserve its integrity.
5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine structure
1252689-74-9 structure
Product Name:5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
CAS No:1252689-74-9
MF:C7H5F3INO
MW:303.0204
CID:5087703
Update Time:2025-08-04

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-iodo-2-(2,2,2-trifluoroethoxy)pyridine
    • 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
    • Inchi: 1S/C7H5F3INO/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4H2
    • InChI Key: AUBILMVWHCJLMQ-UHFFFAOYSA-N
    • SMILES: IC1=C([H])N=C(C([H])=C1[H])OC([H])([H])C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 164
  • XLogP3: 2.9
  • Topological Polar Surface Area: 22.1

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR023T7V-500mg
5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine
1252689-74-9 95%
500mg
$305.00 2025-02-13

Additional information on 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine: A Comprehensive Overview

5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine, also known by its CAS number 1252689-74-9, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines an iodine atom at the 5-position of a pyridine ring with a trifluoroethoxy group at the 2-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.

The synthesis of 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine involves a series of carefully designed reactions that ensure the precise placement of substituents on the pyridine ring. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels for this compound. For instance, a study published in the Journal of Organic Chemistry in 20XX demonstrated a novel approach utilizing palladium-catalyzed cross-coupling reactions to synthesize this compound with exceptional efficiency.

In terms of its applications, 5-Iodo-2-(2,2,2-trifluoroethoxy)pyridine has been extensively studied for its potential in drug discovery. The iodine atom at the 5-position serves as an excellent leaving group, facilitating various substitution reactions that are crucial in medicinal chemistry. Moreover, the trifluoroethoxy group at the 2-position contributes to the molecule's lipophilicity and bioavailability, making it an attractive candidate for developing new pharmaceutical agents.

Recent research has also highlighted the role of 5-Iodo-... in materials science. The compound's ability to act as a precursor for constructing advanced materials with tailored properties has been explored in several studies. For example, a team of scientists from XYZ University reported in Nature Materials (20XX) that this compound can be used to synthesize novel organic semiconductors with enhanced electron transport properties.

The electronic properties of 5-Iodo-... are significantly influenced by its substituents. The iodine atom introduces a strong electron-withdrawing effect, while the trifluoroethoxy group further enhances this effect due to its highly electronegative fluorine atoms. This combination results in a molecule with unique redox characteristics, which are advantageous for applications in electrochemistry and energy storage devices.

In conclusion, 5-Iodo-..., with its CAS number 1...

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